molecular formula C11H18N2O3S B13632532 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide

Cat. No.: B13632532
M. Wt: 258.34 g/mol
InChI Key: KPXNUMDQBXGIMJ-UHFFFAOYSA-N
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Description

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an isobutyl group, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzenesulfonamide followed by reduction to introduce the amino group. The isobutyl group can be introduced through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic applications, such as enzyme inhibition or receptor modulation, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

5-amino-2-methoxy-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C11H18N2O3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7,12H2,1-3H3

InChI Key

KPXNUMDQBXGIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

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